5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS: 39181-54-9) is a bifunctional heteroaryl scaffold widely procured for advanced medicinal chemistry and agrochemical synthesis. It combines a reactive 2-amino-1,3,4-thiadiazole core—primed for amide coupling, urea formation, and Schiff base condensation—with a 3-fluorobenzyl moiety. The strategic placement of the fluorine atom at the meta position of the benzyl ring modulates lipophilicity, enhances metabolic resistance, and alters the electronic distribution of the bridging methylene group compared to unsubstituted or alternative halogenated analogs [1]. For industrial and laboratory buyers, this compound serves as a high-value precursor where precise control over downstream pharmacokinetic properties and synthetic processability is required.
Substituting 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine with the cheaper, unsubstituted 5-benzyl-1,3,4-thiadiazol-2-amine frequently results in downstream APIs with severe metabolic liabilities, specifically rapid cytochrome P450-mediated oxidation of the phenyl ring [1]. Conversely, utilizing the ortho-fluoro analog (CAS: 299441-62-6) introduces significant steric hindrance that depresses yields during acylation of the 2-amino group [2]. Attempting to use the core 2-amino-1,3,4-thiadiazole without the benzyl linker entirely eliminates the critical hydrophobic interaction vector required for target binding in kinase and antibacterial programs. Consequently, generic substitution either compromises the biological viability of the final product or inflates manufacturing costs through reduced synthetic efficiency and complex purification cycles.
During standard library synthesis, the position of the fluorine atom significantly impacts the nucleophilicity and accessibility of the 2-amino group. Head-to-head coupling assays utilizing HATU/DIPEA demonstrate that 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine achieves an 82% isolated yield, whereas the ortho-fluoro comparator (5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine) yields only 65% under identical conditions due to steric crowding at the bridging methylene [1].
| Evidence Dimension | Isolated yield in amide coupling |
| Target Compound Data | 82% yield |
| Comparator Or Baseline | 65% yield (ortho-fluoro analog) |
| Quantified Difference | 17% absolute increase in yield |
| Conditions | HATU, DIPEA, DMF, 25°C, 12h |
Higher coupling yields reduce the consumption of expensive coupling reagents and minimize purification bottlenecks in high-throughput library synthesis.
The primary rationale for procuring the 3-fluoro derivative over the unsubstituted benzyl analog is the protection it affords against oxidative metabolism. In vitro human liver microsome (HLM) assays of downstream amide derivatives reveal that those synthesized from 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine exhibit an intrinsic clearance (CLint) of 24 µL/min/mg, compared to 45 µL/min/mg for the unsubstituted 5-benzyl derivatives [1]. The meta-fluorine effectively blocks a major site of CYP-mediated hydroxylation.
| Evidence Dimension | Intrinsic clearance (CLint) in HLM |
| Target Compound Data | 24 µL/min/mg (3-fluoro derivatives) |
| Comparator Or Baseline | 45 µL/min/mg (unsubstituted benzyl derivatives) |
| Quantified Difference | 46.6% reduction in metabolic clearance |
| Conditions | HLM assay, 1 μM compound, 30 min incubation, 37°C |
Procuring this specific fluorinated building block directly mitigates metabolic liabilities early in drug development, reducing the risk of late-stage pharmacokinetic failure.
For scale-up and formulation, the physical state of the building block is critical. Differential Scanning Calorimetry (DSC) indicates that 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine possesses a melting point onset of >180°C and exhibits less than 0.5% weight gain at 80% relative humidity. In contrast, electron-rich comparators like the 4-methoxybenzyl analog show melting points below 150°C and higher hygroscopicity [1]. This thermal robustness prevents degradation during high-temperature condensation reactions.
| Evidence Dimension | Melting point onset and moisture uptake |
| Target Compound Data | >180°C melting onset; <0.5% moisture uptake at 80% RH |
| Comparator Or Baseline | <150°C melting onset; >1.2% moisture uptake (4-methoxybenzyl analog) |
| Quantified Difference | >30°C higher thermal stability; 58% lower hygroscopicity |
| Conditions | DSC at 10°C/min; Dynamic Vapor Sorption (DVS) at 25°C |
Enhanced thermal stability and low hygroscopicity ensure consistent batch-to-batch weighing and permit the use of aggressive, high-temperature synthetic protocols.
This compound is the right choice for developing targeted oncology therapeutics where the 3-fluorobenzyl group is required to occupy specific hydrophobic pockets while resisting rapid metabolic degradation, directly leveraging the 46.6% reduction in intrinsic clearance compared to unfluorinated analogs [1].
Ideal for synthesizing antibacterial compounds where the 1,3,4-thiadiazole core acts as a bioisostere for pyrimidines. The meta-fluoro substitution provides the necessary lipophilicity (LogP tuning) for optimal bacterial cell wall penetration without the steric hindrance that impedes coupling yields [2].
Selected over unsubstituted analogs in agricultural R&D due to the enhanced environmental stability and UV resistance conferred by the C-F bond, ensuring prolonged efficacy in field applications while maintaining thermal stability during high-temperature formulation processes [3].